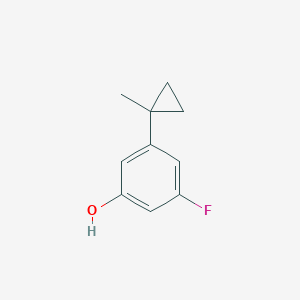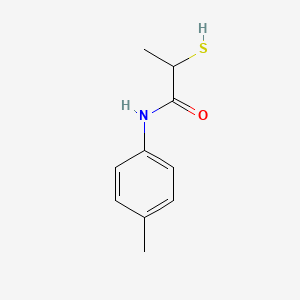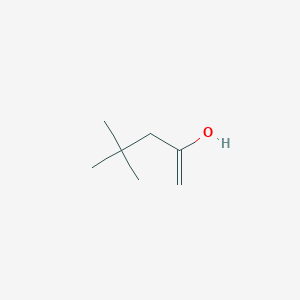![molecular formula C15H17NO2 B13932243 [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone CAS No. 276678-36-5](/img/structure/B13932243.png)
[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone is a complex organic compound with a unique structure that includes a hydroxypropynyl group, a methylphenyl group, and a pyrrolidinylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone typically involves multiple steps. One common method starts with the preparation of the hydroxypropynyl group, which is then attached to the methylphenyl ring. The final step involves the introduction of the pyrrolidinylmethanone group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxy-1-propyn-1-yl)benzoic acid
- 4-(3-Hydroxy-1-propyn-1-yl)benzaldehyde
- 4-(3-Hydroxy-1-propyn-1-yl)-2-nitro-6-(trifluoromethoxy)phenol
Uniqueness
Compared to these similar compounds, [4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone stands out due to its additional pyrrolidinylmethanone group
Conclusion
This compound is a compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Ongoing research continues to uncover new uses and mechanisms of action, highlighting its importance in various fields.
Eigenschaften
CAS-Nummer |
276678-36-5 |
|---|---|
Molekularformel |
C15H17NO2 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
[4-(3-hydroxyprop-1-ynyl)-2-methylphenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H17NO2/c1-12-11-13(5-4-10-17)6-7-14(12)15(18)16-8-2-3-9-16/h6-7,11,17H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
PIAKAZVIOWCEML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C#CCO)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


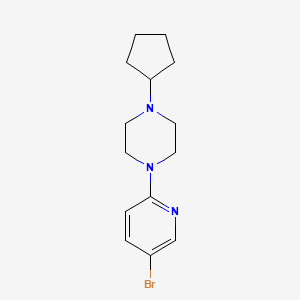
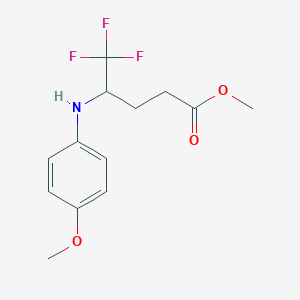



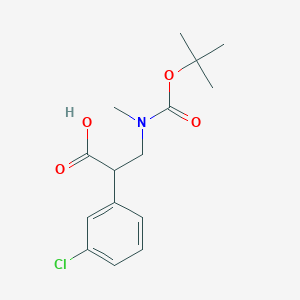


![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
